molecular formula C28H36O7 B195420 Betamethasone 9,11-Epoxide 17,21-Dipropionate CAS No. 66917-44-0

Betamethasone 9,11-Epoxide 17,21-Dipropionate

Cat. No. B195420
CAS RN: 66917-44-0
M. Wt: 484.6 g/mol
InChI Key: BWSCDDHHJUGBSQ-XHYJHYNESA-N
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Description

Betamethasone 9,11-Epoxide 17,21-Dipropionate is a derivative of Betamethasone . It is a synthetic adrenocorticosteroid for dermatologic use . It is a white to almost white powder insoluble in water . It is a synthetic analog of the adrenal corticosteroids .


Molecular Structure Analysis

The molecular formula of Betamethasone 9,11-Epoxide 17,21-Dipropionate is C28H36O7 . The average mass is 484.581 Da and the monoisotopic mass is 484.246094 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of Betamethasone 9,11-Epoxide 17,21-Dipropionate include a density of 1.2±0.1 g/cm3, boiling point of 597.7±50.0 °C at 760 mmHg, and a flash point of 253.5±30.2 °C . It has 7 H bond acceptors, 0 H bond donors, and 8 freely rotating bonds .

Scientific Research Applications

Glycogen Storage Suppression

Betamethasone 17,21-dipropionate, a potent synthetic glucocorticoid, has been shown to suppress the glycogenic actions of cortisol and insulin in fetal rat liver organ culture. Notably, it lacks the glycogenic action seen in betamethasone or cortisol. Instead, it can completely suppress the glycogenic action of cortisol and is effective in partially suppressing insulin-induced glycogen accumulation (Mizushima, 1979).

Biological Action in Animals

In studies involving rats and dogs, betamethasone 17,21-dipropionate demonstrated biologic effects and prolonged activity. It was found to be equipotent to prednisolone acetate in rats and more potent in dogs. This compound showed a prolonged duration of activity in dogs, indicating its potential as a good depot preparation (Collins, Aschenbrenner, Nakahama, 1972).

Impact on Corticosteroidogenesis

Research on rat fetuses indicates that betamethasone 17, 21-dipropionate (BMDP) can cause adrenal hypertrophy without altering the pathway of corticosteroidogenesis. This implies that BMDP administration does not lead to qualitative changes in corticosteroid production pathways in hypertrophic adrenal glands (Hasegawa, Mizushima, Nakamura, 1980).

Placental Transfer and Brain Distribution

Betamethasone 17,21-dipropionate has been found to cross the placental barrier in pregnant rats and mice, with distribution in various brain regions. This transfer may relate to the induction of adrenal hypertrophy in the fetus and could affect the hypothalamo-pituitary-adrenal axis in dams (Nakano, Takashima, Nishiuchi, Takeuchi, Doteuchi, Yamada, 1981).

properties

IUPAC Name

[2-oxo-2-[(1S,2S,10S,11S,13S,14R,15S,17S)-2,13,15-trimethyl-5-oxo-14-propanoyloxy-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]ethyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36O7/c1-6-23(31)33-15-21(30)27(35-24(32)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-25(17,4)28(19)22(34-28)14-26(20,27)5/h10-11,13,16,19-20,22H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,22-,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSCDDHHJUGBSQ-XHYJHYNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)OC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628431
Record name (9beta,11beta,16beta)-16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Betamethasone 9,11-Epoxide 17,21-Dipropionate

CAS RN

66917-44-0
Record name Betamethasone 9,11-epoxide 17,21-dipropionate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66917-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Betamethasone 9,11-epoxide 17,21-dipropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066917440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (9beta,11beta,16beta)-16-Methyl-3,20-dioxo-9,11-epoxypregna-1,4-diene-17,21-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 9,11-epoxy-16-methyl-17,21-bis(1-oxopropoxy)-, (9β,11β,16β)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BETAMETHASONE 9,11-EPOXIDE 17,21-DIPROPIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B79EV94J1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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